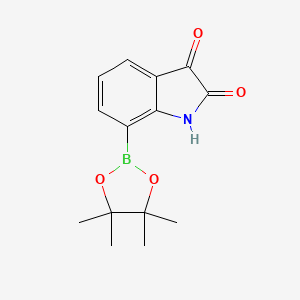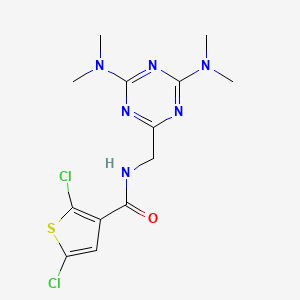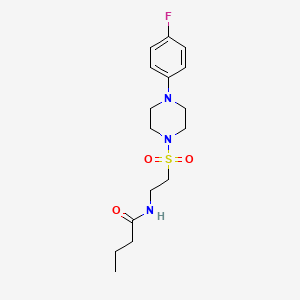
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl moiety attached to a piperazine ring, which is further attached to a sulfonyl group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its activity .Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent, closely related to the compound of interest, has been synthesized for analytical derivatization in liquid chromatography. This reagent is utilized for sensitive detection after being tagged to an analyte, featuring a fluorophore for detection and a tertiary amino function for easy removal after derivatization. It has shown efficacy in the derivatization of caproic acid, demonstrating a linear range and a low detection limit in high-performance liquid chromatography with fluorometric detection (Hsin‐Lung Wu et al., 1997).
Reduction of Cardiotoxicity in Mycobacterium tuberculosis Inhibitors
Research has shown that replacing a central aminopiperidine linker with a piperazine moiety in Mycobacterium tuberculosis (MTB) DNA gyrase enzyme inhibitors can reduce cardiotoxicity. A series of compounds with a piperazine linker demonstrated promising inhibition with reduced cardiotoxicity, highlighting the potential for safer antibacterial agents (Karyakulam Andrews Bobesh et al., 2016).
Antimycobacterial Activity
Novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain were designed and synthesized, showing significant antimycobacterial activity against various strains of Mycobacterium. These compounds exhibited high lipophilicity and low toxicity against human monocytic leukemia THP-1 cell line, indicating their potential as new antimycobacterials (T. Goněc et al., 2017).
IRAK4 Inhibition for Autoimmune Disorders
A screening campaign identified a pyrazole class of IRAK4 inhibitors, crucial in the IL-1R/TLR signaling pathway, with potential benefits in treating autoimmune-related disorders. These inhibitors demonstrated potent enzyme inhibition, good cellular activity, and efficacy in reducing in vivo production of proinflammatory cytokines in a rodent model of inflammation (W. Mcelroy et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ents . These inhibitors are often more selective to ENT2 than to ENT1 .
Biochemical Pathways
Given the potential interaction with ents, it’s likely that the compound could affect nucleotide synthesis and adenosine function .
Pharmacokinetics
Similar compounds have been observed to produce loss of cell viability of mcf-10a cells with ic 50 values of 469 and 523 µM .
Result of Action
Similar compounds have been observed to increase phosphorylation of h2ax in mcf-7 cells .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-2-3-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBBRQJYXLZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate](/img/structure/B2366813.png)
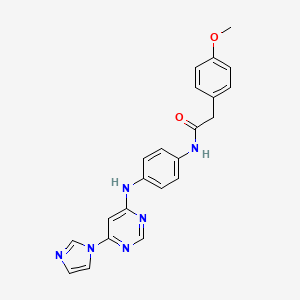
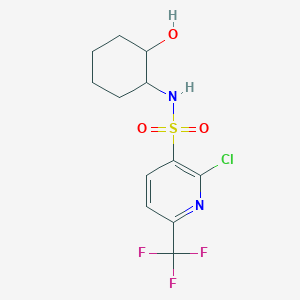

![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366821.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
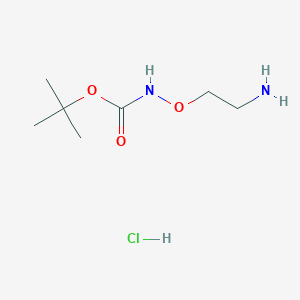
![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
